(1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
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Overview
Description
(1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound with a unique structure that combines a furo[3,4-c]pyridine core with a trimethoxyphenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furan rings.
Introduction of the Trimethoxyphenylmethylidene Group: This step involves the condensation of the furo[3,4-c]pyridine core with a trimethoxybenzaldehyde derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Double half-Heusler alloys: Compounds with unique thermoelectric properties.
Barium compounds: Used in various industrial applications.
Uniqueness
(1E)-6-METHYL-1-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE stands out due to its unique combination of a furo[3,4-c]pyridine core and a trimethoxyphenylmethylidene group. This structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Properties
IUPAC Name |
(1E)-6-methyl-1-[(2,3,4-trimethoxyphenyl)methylidene]-5H-furo[3,4-c]pyridine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-9-7-11-13(25-18(21)14(11)17(20)19-9)8-10-5-6-12(22-2)16(24-4)15(10)23-3/h5-8H,1-4H3,(H,19,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRBHMXQPILVGG-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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